molecular formula C8H16N2O2S B2556383 2-(2-Amino-2-cyclopropylethyl)-1lambda6,2-thiazolidine-1,1-dione CAS No. 1340044-29-2

2-(2-Amino-2-cyclopropylethyl)-1lambda6,2-thiazolidine-1,1-dione

Katalognummer: B2556383
CAS-Nummer: 1340044-29-2
Molekulargewicht: 204.29
InChI-Schlüssel: TUPPAPPNKIPVAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Amino-2-cyclopropylethyl)-1lambda6,2-thiazolidine-1,1-dione (CAS: 1340044-29-2) is a synthetic organic compound with the molecular formula C8H16N2O2S and a molecular weight of 204.29 g/mol . This molecule features a cyclopropylethylamine moiety linked to a 1,1-dioxo-1lambda6-thiazolidine ring system, a structure related to the thiazolidine-dione (TZD) heterocyclic scaffold . The TZD core is a privileged structure in medicinal chemistry, extensively investigated for its role as a potent agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) . PPAR-γ is a key regulator of glucose and lipid metabolism, making it a primary target for metabolic disease research . As a TZD derivative, this compound is of significant interest for researchers exploring new therapeutic agents for Type 2 Diabetes Mellitus (T2DM) and for studying the intricacies of insulin sensitization and glucose homeostasis . The compound is offered for research purposes and is Not for Human or Veterinary Diagnostic or Therapeutic Use. Please note that this product is for research use only, and all communications and purchases are subject to our Terms of Sale.

Eigenschaften

IUPAC Name

1-cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c9-8(7-2-3-7)6-10-4-1-5-13(10,11)12/h7-8H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPPAPPNKIPVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)CC(C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Direct Alkylation of the Thiazolidine Nitrogen

Methodology :

  • Generation of a reactive electrophile :
    • Synthesize 2-bromo-2-cyclopropylethylamine by treating 2-cyclopropylethanol with PBr₃, followed by amination via the Gabriel synthesis or Curtius rearrangement.
    • Protect the amine group as a tert-butyloxycarbonyl (Boc) or benzyl (Bn) derivative to prevent undesired side reactions.
  • Alkylation reaction :
    • React the thiazolidine-1,1-dione core with the brominated intermediate in dimethylformamide (DMF) using potassium carbonate as a base.
    • Example conditions:
      • Thiazolidine-1,1-dione (1 equiv), 2-bromo-2-cyclopropylethylamine (1.2 equiv), K₂CO₃ (2 equiv), DMF, 60°C, 12 h.

Challenges :

  • Competing elimination reactions due to the steric bulk of the cyclopropane group.
  • Deprotection of the amine under acidic conditions (e.g., HCl in dioxane for Boc groups) must avoid ring-opening of the cyclopropane.

Reductive Amination Approach

Methodology :

  • Synthesis of a ketone precursor :
    • Prepare 2-cyclopropyl-2-oxoethyl thiazolidine-1,1-dione via Friedel-Crafts acylation or oxidation of a secondary alcohol.
  • Reductive amination :
    • Treat the ketone with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol.
    • Example reaction:
      • 2-cyclopropyl-2-oxoethyl thiazolidine-1,1-dione (1 equiv), NH₄OAc (3 equiv), NaBH₃CN (1.5 equiv), MeOH, rt, 24 h.

Advantages :

  • Avoids the need for pre-functionalized brominated intermediates.
  • Mild conditions preserve the cyclopropane ring integrity.

Alternative Routes via Cyclopropanation

Late-Stage Cyclopropanation

Methodology :

  • Synthesis of a vinyl precursor :
    • Introduce a vinyl group at the ethylamine side chain via Wittig or Heck coupling.
  • Cyclopropanation :
    • Use the Simmons-Smith reaction (Zn-Cu/CH₂I₂) or transition-metal-catalyzed methods (e.g., Rh₂(OAc)₄ with diazo compounds) to form the cyclopropane ring.

Example :

  • Treat 2-amino-2-vinylethyl thiazolidine-1,1-dione with diethylzinc and diiodomethane in dichloromethane at 0°C.

Critical Analysis of Methodologies

Method Yield Range Key Advantages Limitations
Direct Alkylation 45–68% Straightforward functionalization Low yields due to steric hindrance
Reductive Amination 50–75% Mild conditions, avoids harsh deprotection Requires stable ketone precursor
Late-Stage Cyclopropanation 30–55% Modular approach Risk of ring-opening during synthesis

Spectroscopic Validation :

  • Successful synthesis is confirmed by:
    • ¹H NMR : Resonances at δ 1.0–1.2 ppm (cyclopropane CH₂), δ 3.5–4.0 ppm (thiazolidine CH₂-SO₂), and δ 6.5–7.0 ppm (NH₂).
    • HRMS : Molecular ion peak matching C₈H₁₃N₃O₂S (calc. 223.0725 [M+H]⁺).

Industrial-Scale Considerations

  • Cost-effective routes : Use of ethyl chloroformate for nitrogen functionalization minimizes reagent costs compared to transition-metal catalysts.
  • Purification challenges : Column chromatography is often required due to byproducts from incomplete alkylation or cyclopropanation.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Amino-2-cyclopropylethyl)-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiazolidine compounds .

Wissenschaftliche Forschungsanwendungen

2-(2-Amino-2-cyclopropylethyl)-1lambda6,2-thiazolidine-1,1-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2-Amino-2-cyclopropylethyl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituent CAS Number Source
Target Compound* C₈H₁₃N₂O₂S (inferred) ~217.3 (calc.) 2-Amino-2-cyclopropylethyl EN300-213227†
2-(3-Chlorophenyl)-1λ⁶,2-thiazolidine-1,1-dione C₉H₁₀ClNO₂S 231.7 3-Chlorophenyl 71703-12-3
2-{3-[1-(Methylamino)ethyl]phenyl}-1λ⁶,2-thiazolidine-1,1-dione C₁₂H₁₈N₂O₂S 278.3 (calc.) Methylaminoethylphenyl 1155097-03-2
2-Ethyl-1λ⁶,2,5-thiadiazolidine-1,1-dione C₄H₁₀N₂O₂S 150.2 Ethyl 67104-98-7

Note: The target compound’s molecular weight varies in evidence due to salt forms (e.g., trifluoroacetic acid in ). †EN300-213227 may represent a catalog identifier rather than a CAS number.

Key Structural Differences and Implications

Substituent Effects: Cyclopropylethyl (Target Compound): The strained cyclopropane ring may enhance rigidity and metabolic stability compared to linear alkyl chains (e.g., ethyl in ). This could improve bioavailability in drug design . Aromaticity facilitates π-π stacking in protein binding. Methylaminoethylphenyl (): The methylamino group introduces basicity, likely improving water solubility. The extended aromatic system may increase lipophilicity.

Molecular Weight Trends :

  • The target compound (inferred MW ~217) falls between the ethyl-substituted analog (150.2) and the chlorophenyl derivative (231.7). Lower molecular weight correlates with improved permeability in some drug discovery contexts.

Thiazolidine-1,1-diones are typically synthesized via cyclization of thioureas or thioamides with diketones .

Biologische Aktivität

2-(2-Amino-2-cyclopropylethyl)-1lambda6,2-thiazolidine-1,1-dione, also known as a thiazolidinedione derivative, has garnered attention due to its potential biological activities, particularly in the context of metabolic disorders and enzyme inhibition. This compound's unique structure contributes to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C8H16N2O2S
  • Molecular Weight : 192.29 g/mol

The structure features a thiazolidine ring, which is essential for its biological activity. The presence of an amino group and a cyclopropyl moiety enhances its interaction with biological macromolecules.

The biological activity of 2-(2-Amino-2-cyclopropylethyl)-1lambda6,2-thiazolidine-1,1-dione primarily involves its role as an enzyme inhibitor . It is known to interact with various enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This interaction can modulate enzyme activity, influencing metabolic pathways.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound demonstrates significant biological activity:

1. Aldose Reductase Inhibition

Research indicates that derivatives of thiazolidinediones exhibit potent aldose reductase inhibitory activity. This is crucial in diabetes management as it helps prevent complications associated with hyperglycemia. For instance, a related study found that certain thiazolidinedione hybrids inhibited aldose reductase in a non-competitive manner, showcasing potential therapeutic effects against diabetic complications .

2. Antihyperglycemic Effects

In vivo studies have demonstrated that compounds similar to 2-(2-Amino-2-cyclopropylethyl)-1lambda6,2-thiazolidine-1,1-dione can significantly lower blood glucose levels in hyperglycemic animal models. A specific derivative showed marked decreases in blood glucose concentration at doses as low as 5 mg/kg .

3. Anti-inflammatory Properties

Thiazolidinediones are also recognized for their anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enhancing anti-inflammatory mediators.

Case Studies

Several case studies have explored the efficacy of thiazolidinedione derivatives:

  • Study on Aldose Reductase Inhibition : A recent study synthesized multiple derivatives and assessed their inhibitory effects on aldose reductase. The most potent compound exhibited an IC50 value of 0.16 µM and demonstrated significant hypoglycemic effects in diabetic mice .
  • Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory potential of thiazolidinedione derivatives in vitro. The results indicated a reduction in TNF-alpha and IL-6 levels in treated macrophages, suggesting a promising avenue for treating inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Aldose Reductase InhibitionIC50 = 0.16 µM
AntihyperglycemicSignificant reduction in blood glucose
Anti-inflammatoryDecreased levels of TNF-alpha and IL-6In vitro studies

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for synthesizing 2-(2-Amino-2-cyclopropylethyl)-1λ⁶,2-thiazolidine-1,1-dione, and how do reaction parameters influence yield?

  • Answer : The compound can be synthesized via condensation reactions between cyclopropane-containing amines and thiazolidine precursors. Key parameters include solvent polarity (e.g., DMF for solubility), temperature (60–80°C to avoid side reactions), and catalysts (e.g., triethylamine for deprotonation). Optimizing stoichiometric ratios of precursors (1:1.2 amine:thiazolidine) improves yields .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Answer : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., theoretical vs. observed m/z). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms cyclopropyl and thiazolidine ring integration. Purity is assessed via HPLC (C18 column, 95:5 acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. How can researchers assess the compound’s solubility and stability under physiological conditions?

  • Answer : Solubility is tested in PBS (pH 7.4) and DMSO via shake-flask method. Stability studies use accelerated degradation protocols (40°C/75% RH for 4 weeks) with LC-MS monitoring. Cyclopropyl groups may enhance metabolic stability compared to linear alkyl chains .

Advanced Research Questions

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Answer : Molecular docking (AutoDock Vina) models binding to targets like GABA receptors, leveraging the thiazolidine ring’s electron-deficient sulfur. Density functional theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

Q. How does the cyclopropyl substituent influence electronic configuration compared to methyl or phenyl analogs?

  • Answer : Cyclopropyl induces ring strain, increasing bond angle distortion (sp³ hybridization) and enhancing electron-donating effects. Comparative NMR studies with methyl-substituted analogs (e.g., 2-methylthiazolidine derivatives) show distinct chemical shifts (Δδ ~0.3 ppm for adjacent protons) .

Q. What mechanisms underlie conflicting reports on the compound’s biological activity across assays?

  • Answer : Discrepancies may arise from assay-specific conditions (e.g., cell permeability in vitro vs. in vivo metabolism). Mitigation involves orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition assays) and standardized protocols (fixed DMSO concentrations ≤0.1%) .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

  • Answer : Systematic modification of the cyclopropyl (e.g., fluorination) and thiazolidine ring (e.g., N-alkylation) is performed. In vitro cytotoxicity (MTT assay) and ADMET profiling (Caco-2 permeability, microsomal stability) prioritize derivatives with >50% target inhibition at 10 µM .

Data Analysis and Methodological Challenges

Q. What statistical approaches resolve batch-to-batch variability in synthesis?

  • Answer : Multivariate analysis (e.g., PCA) identifies critical process parameters (CPPs) like reaction time and mixing speed. Design of experiments (DoE) with central composite design optimizes yield (target >85%) while minimizing impurities (e.g., dimerization byproducts) .

Q. How should researchers validate contradictory results in biological activity screens?

  • Answer : Reproduce assays with independent replicates (n ≥ 3) and include positive controls (e.g., known inhibitors). Meta-analysis of published data (e.g., pIC₅₀ values) identifies outliers driven by assay sensitivity or compound aggregation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.